molecular formula C15H17ClN4O B6448715 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2549029-86-7

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No. B6448715
M. Wt: 304.77 g/mol
InChI Key: RRNKJSGENMHYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a heterocyclic compound that is widely used in the pharmaceutical industry for its various properties and applications. It is a versatile compound that can be used in various industrial and scientific applications. The synthesis of this compound is relatively straightforward and can be achieved in a number of ways.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine' involves the reaction of 3-chloropyridine with 4-(bromomethyl)piperidine to form 4-[(3-chloropyridin-4-yl)oxy]methylpiperidine. This intermediate is then reacted with 2-bromo-5-nitropyrimidine to form the final product.

Starting Materials
3-chloropyridine, 4-(bromomethyl)piperidine, 2-bromo-5-nitropyrimidine

Reaction
Step 1: 3-chloropyridine is reacted with 4-(bromomethyl)piperidine in the presence of a base such as potassium carbonate to form 4-[(3-chloropyridin-4-yl)oxy]methylpiperidine., Step 2: The intermediate 4-[(3-chloropyridin-4-yl)oxy]methylpiperidine is then reacted with 2-bromo-5-nitropyrimidine in the presence of a base such as sodium hydride to form the final product, 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine.

Mechanism Of Action

The mechanism of action of 2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is largely dependent on the application for which it is used. In the case of metal-ligand interactions, the compound binds to the metal ion, forming a complex that alters the structure and reactivity of the metal ion. In the case of organic synthesis, the compound acts as a reagent, allowing the reaction of two or more molecules to form a desired product. In the case of pharmaceutical synthesis, the compound acts as a catalyst, allowing the reaction of two or more molecules to form a desired product in a shorter amount of time.

Biochemical And Physiological Effects

2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine has a variety of biochemical and physiological effects depending on the application for which it is used. In the case of metal-ligand interactions, the compound binds to the metal ion, altering its structure and reactivity. In the case of organic synthesis, the compound acts as a reagent, allowing the reaction of two or more molecules to form a desired product. In the case of pharmaceutical synthesis, the compound acts as a catalyst, allowing the reaction of two or more molecules to form a desired product in a shorter amount of time. The physiological effects of 2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine depend on the application for which it is used and the intended outcome of the reaction.

Advantages And Limitations For Lab Experiments

The use of 2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine in laboratory experiments has a number of advantages and limitations. One of the main advantages is that the compound is relatively easy to synthesize and can be used in a variety of applications. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound is also reactive and can potentially lead to unwanted side reactions if not handled properly. Additionally, the compound can be toxic if not handled with care.

Future Directions

The potential future directions for 2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine are numerous. One potential direction is the development of new methods for the synthesis of the compound. Additionally, the compound could be used as a reagent in the synthesis of new pharmaceuticals or other organic compounds. Furthermore, the compound could be used as a ligand in the study of metal-ligand interactions and the effects of metal ions on the structure and reactivity of other molecules. Finally, the compound could be used as a catalyst in the synthesis of new compounds or the modification of existing compounds.

Scientific Research Applications

2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine has been used in a variety of scientific research applications. It has been used as a ligand for the binding of metal ions in order to study the effects of metal-ligand interactions on the structure and reactivity of the metal ions. It has also been used as a reagent in the synthesis of organic compounds, such as amines, alcohols, and carboxylic acids. Additionally, it has been used as a catalyst in the synthesis of pharmaceuticals, including antibiotics, antivirals, and antifungals.

properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c16-13-10-17-7-2-14(13)21-11-12-3-8-20(9-4-12)15-18-5-1-6-19-15/h1-2,5-7,10,12H,3-4,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNKJSGENMHYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine

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